N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a furan-2-yl group at position 4. The pyridazine ring is connected via an ether linkage (oxy) to an ethyl chain, which is further bonded to the sulfonamide nitrogen. The para position of the benzene ring in the sulfonamide moiety is substituted with a methyl group.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-13-4-6-14(7-5-13)25(21,22)18-10-12-24-17-9-8-15(19-20-17)16-3-2-11-23-16/h2-9,11,18H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMKNYUULPVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazine with a 1,4-diketone.
Coupling of Furan and Pyridazine Rings: The furan and pyridazine rings are coupled through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
The structural formula of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide features a complex arrangement that includes a furan ring, pyridazine moiety, and sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, showcasing promising antibacterial activity . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
The compound's structure suggests potential as an anticancer agent. Research has shown that similar sulfonamide derivatives can inhibit tumor cell growth by targeting specific pathways involved in cell proliferation and survival. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapies .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This suggests that the compound may be beneficial in treating inflammatory diseases.
GPR55 Receptor Antagonism
Recent studies have focused on the role of GPR55 receptors in various physiological processes, including pain and inflammation. Compounds derived from this chemical structure have been identified as antagonists of GPR55, indicating potential applications in pain management and neuroinflammatory conditions .
Table of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Furan derivatives |
| 2 | Sulfonation | Sulfonyl chlorides |
| 3 | Coupling | Amines and coupling agents |
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains using the microplate Alamar Blue assay. Results indicated a significant reduction in bacterial viability compared to controls, highlighting its potential as a novel antibacterial agent .
Case Study 2: Anticancer Activity
In another investigation, a series of sulfonamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications to the core structure enhanced anticancer activity through apoptosis induction pathways .
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings may facilitate binding to these targets, while the sulfonamide group could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several benzenesulfonamide derivatives reported in the literature. Key comparisons include:
Key Observations
Heterocyclic Core Variations: The target compound’s pyridazine-furan system differs from the pyrazolo-pyrimidine-chromenone hybrid in and the pyridine-anilino system in . Pyridazine and pyrazolo-pyrimidine cores are both nitrogen-rich, which may enhance binding to kinase ATP pockets, while furan contributes to π-π stacking interactions . Fluorine substituents in ’s compound likely improve metabolic stability and lipophilicity compared to the target compound’s methyl group .
Synthetic Routes :
- Suzuki coupling (as in ) is a common method for constructing biaryl systems, suggesting that the target compound’s pyridazine-furan linkage could be synthesized similarly.
- Substitution reactions, such as azide introduction ( ), highlight the versatility of benzenesulfonamide derivatives for functionalization.
The furan and pyridazine motifs in the target compound align with these pharmacophores.
Biological Activity
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a furan ring, a pyridazine moiety, and a sulfonamide group, suggests diverse mechanisms of action and therapeutic possibilities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in medicine.
Antimicrobial Properties
Research indicates that compounds containing furan and pyridazine rings exhibit notable antimicrobial activity. The presence of the sulfonamide group enhances this effect by interfering with bacterial folic acid synthesis. A study demonstrated that similar compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may have comparable efficacy .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various in vitro and in vivo studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as NF-kB .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of similar sulfonamide derivatives. The mechanism is thought to involve induction of apoptosis in cancer cells and inhibition of tumor growth through cell cycle arrest. For instance, compounds with structural similarities have shown promise in targeting specific cancer types by disrupting critical cellular processes.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis.
- Receptor Modulation : The furan ring may interact with various receptors involved in inflammation and immune responses.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its role as an anti-inflammatory agent .
Comparative Analysis
Q & A
Basic Research Questions
Q. What established synthetic routes are commonly employed for the preparation of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, gold(I) catalysts like [Au(JohnPhos)(NTf2)] in dichloroethane (DCE) facilitate the formation of sulfonamide derivatives through aziridine ring-opening reactions, yielding products with high stereoselectivity (up to 97% ee). Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm connectivity, with furan and pyridazine protons appearing as distinct aromatic signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for exact mass confirmation) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Twinned or high-resolution data may require specific refinement protocols .
Q. How is initial bioactivity screening conducted for this compound?
- Methodological Answer : Bioactivity is assessed via in vitro assays:
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination).
- Molecular Docking : Preliminary computational studies (e.g., AutoDock Vina) predict binding affinities to target proteins, such as sulfonamide-binding enzymes .
Advanced Research Questions
Q. How can reaction yields and stereoselectivity be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Evaluate gold(I), palladium, or copper catalysts for improved efficiency. For example, [Au(JohnPhos)(NTf2)] enhances regioselectivity in aziridine reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DCE) improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours at 100°C under microwave irradiation) .
Q. How should discrepancies between spectroscopic data and crystallographic results be resolved?
- Methodological Answer :
- Data Cross-Validation : Re-run NMR/HRMS under standardized conditions (e.g., deuterated solvents, internal calibration).
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands for twinned data. Validate hydrogen bonding and torsion angles against DFT calculations .
- Dynamic NMR Studies : Investigate conformational flexibility if crystallographic data suggests rigid structures but NMR shows broadening .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential maps.
- Molecular Dynamics (MD) Simulations : Assess binding stability in solvated environments (e.g., GROMACS).
- ADMET Prediction : Tools like SwissADME evaluate lipophilicity (LogP) and metabolic stability, critical for drug design .
Q. How can metabolic stability be improved in derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Introduce trifluoromethyl groups to enhance lipophilicity and reduce oxidative metabolism.
- Prodrug Strategies : Mask polar groups (e.g., ester prodrugs) to improve bioavailability.
- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes (HLMs) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Confirm reproducibility using positive controls (e.g., known inhibitors).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.
- Dose-Response Curves : Re-evaluate IC/EC values with stricter statistical thresholds (p < 0.01) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
